
5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride
Vue d'ensemble
Description
5-(2,3-Dichlorophenyl)furan-2-carbonyl Chloride is a biochemical compound used for proteomics research . It has a molecular weight of 275.52 and a molecular formula of C11H5Cl3O2 .
Synthesis Analysis
The synthesis of 5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride involves the treatment of precursor aldehydes 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) with tert-butyl hypochlorite . This process is inexpensive as tert-butyl hypochlorite can be prepared from commercial bleach and tert-butanol .Molecular Structure Analysis
The molecular structure of 5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride is represented by the SMILES string: C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)Cl . This indicates that the compound contains a furan ring attached to a dichlorophenyl group and a carbonyl chloride group.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride include a molecular weight of 275.52 and a molecular formula of C11H5Cl3O2 . Further details about its physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Biomass-Derived Intermediates and Biofuels
5-(2,3-dichlorophenyl)furan-2-carbonyl chloride (DCPFC) is related to compounds used in the production of biofuels and polymers. Studies have shown that derivatives of furan, including those structurally similar to DCPFC, can be synthesized from biomass-derived materials. For instance, Dutta, Wu, and Mascal (2015) explored the production of acid chloride derivatives from precursor aldehydes found in biomass, highlighting the potential of these compounds in sustainable fuel and polymer production (Dutta, Wu, & Mascal, 2015).
Synthesis of Novel Compounds
DCPFC is also involved in the synthesis of novel compounds. Qing (2008) conducted research on the synthesis and bioactivity of amide and hydrazide derivatives of N-(5-(2-chlorophenyl)furan-2-formyl) glycine, a compound related to DCPFC. These derivatives exhibited inhibition activity against K562 Cells, demonstrating the compound's potential in medicinal chemistry (Qing, 2008).
Environmental Chemistry and Atmospheric Degradation
The study of furan derivatives, closely related to DCPFC, in environmental chemistry is significant. Villanueva et al. (2007) investigated the atmospheric degradation of furan, a core component of DCPFC, with chlorine atoms. Understanding the environmental impact and atmospheric interactions of such compounds is crucial for assessing their ecological footprint (Villanueva et al., 2007).
Chemical Synthesis and Catalysis
DCPFC is also relevant in the field of chemical synthesis and catalysis. Sniady et al. (2007) explored the zinc chloride-catalyzed cycloisomerization of alk-3-yn-1-ones to synthesize substituted furans, which are structurally similar to DCPFC. This research highlights the role of such compounds in facilitating chemical reactions and producing valuable chemical intermediates (Sniady et al., 2007).
Photophysical Properties
DCPFC and related compounds have applications in studying photophysical properties. Bai, Lin, and Luh (2010) synthesized phenanthrene-fused furan-containing cyclophenes, demonstrating unique charge transfer and large Stokes shifts in their emission spectra. Such studies are crucial for understanding the photophysical behavior of furan derivatives (Bai, Lin, & Luh, 2010).
Safety and Hazards
5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact, immediate medical attention is required .
Orientations Futures
The future directions for 5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride involve its use as an intermediate for the production of furoate ester biofuels and polymers of FDCA . Its synthesis from biomass-derived 5-(chloromethyl)furfural (CMF) presents an opportunity for the development of renewable polymers and biofuels .
Propriétés
IUPAC Name |
5-(2,3-dichlorophenyl)furan-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3O2/c12-7-3-1-2-6(10(7)13)8-4-5-9(16-8)11(14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMCTDJVXINLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



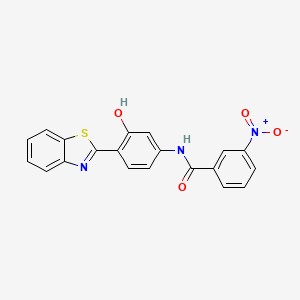
![2-Biphenyl-4-yl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B1636635.png)
![3-(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1636639.png)
![6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636640.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636641.png)
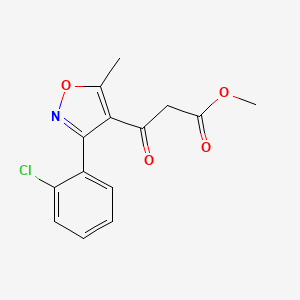
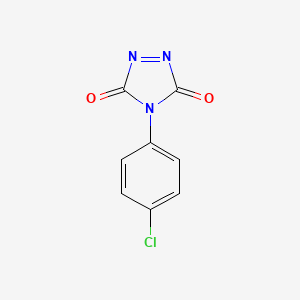
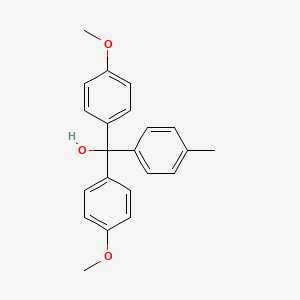

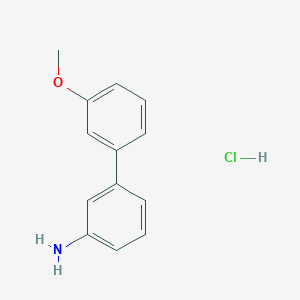
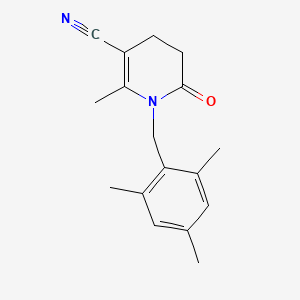
![2-[2-(1H-imidazol-2-yl)diazenyl]Benzoic acid](/img/structure/B1636684.png)

![5-[(4-Methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B1636691.png)